molecular formula C20H15ClFN5O2 B2953074 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941915-09-9

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2953074
CAS No.: 941915-09-9
M. Wt: 411.82
InChI Key: CBRKEEXLHWCUAP-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyridazine class of heterocyclic compounds. This compound is of significant interest in medicinal chemistry and pharmaceutical research for developing new therapeutic agents. Derivatives based on the pyrazolo[3,4-d]pyridazine scaffold have been reported to possess a broad spectrum of remarkable biological activities . Research into similar fused pyrazole and azine compounds indicates potential for antimicrobial activity against various Gram-positive bacteria and fungal species . Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine analogues, which are structurally related to this compound, have been synthesized and evaluated for their antitumor properties, suggesting this core structure is a valuable template in oncology research . The structure incorporates both a 3-chlorophenyl and a 4-fluorophenylacetamide group, which are common pharmacophores known to enhance biological activity and selectivity in drug discovery. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-4-2-3-13(21)9-16)19(17)20(29)26(25-12)11-18(28)24-15-7-5-14(22)6-8-15/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKEEXLHWCUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 941915-09-9) is a pyrazolo[3,4-d]pyridazine derivative that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}ClFN5_5O2_2
  • Molecular Weight : 411.8 g/mol
  • Structure : The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core substituted with chlorophenyl and fluorophenyl groups.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Key mechanisms include:

  • Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells through intrinsic pathways.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-71.88 ± 0.11CDK2 inhibition
A3754.2Induction of apoptosis
HCT1160.39 ± 0.06Inhibition of Aurora-A kinase
HepG2Not specifiedCytotoxicity assessment

Case Studies

  • Anticancer Activity : A study by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibit significant cytotoxic potential against various cancer cell lines, including MCF-7 and HepG2, with IC50_{50} values indicating effective growth inhibition .
  • Inflammatory Response Modulation : In a separate investigation, the compound was tested for its ability to reduce inflammatory markers in vitro, showcasing its potential as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrazolo[3,4-d]pyridazine core can significantly enhance biological activity, suggesting pathways for further drug development .

Comparison with Similar Compounds

Key Observations:

Core Structure Influence :

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit lower molecular weights (~487–514 g/mol) compared to pyrazolo[3,4-d]pyridazin analogs (~427–441 g/mol) due to differences in ring fusion and substituent positioning.
  • The pyrazolo[3,4-d]pyridazin core (target compound and ) allows for greater steric flexibility, which may enhance interactions with hydrophobic enzyme pockets.

Substituent Effects: Electron-Withdrawing Groups: The nitro-substituted acetamide in increases melting point (231–233°C) compared to the fluoro analog (214–216°C), likely due to enhanced intermolecular dipole interactions . Fluorine vs. Trifluoromethyl Groups: Compounds like with CF3 substituents exhibit higher molecular weights (427.4 g/mol) and likely increased metabolic stability due to reduced oxidative degradation .

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